molecular formula C14H10Cl2N2O4 B3929272 3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide

3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide

Cat. No. B3929272
M. Wt: 341.1 g/mol
InChI Key: WSTCSMWNCCAPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DCMB-NP and is known to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DCMB-NP is not fully understood, but it is believed to involve the inhibition of various enzymes. For example, the inhibitory effects of DCMB-NP on acetylcholinesterase and butyrylcholinesterase may be due to its ability to bind to the active site of these enzymes and prevent the hydrolysis of acetylcholine and butyrylcholine. The inhibitory effects of DCMB-NP on urease may be due to its ability to bind to the nickel ions in the active site of the enzyme and prevent the hydrolysis of urea.
Biochemical and Physiological Effects:
DCMB-NP has been shown to exhibit a variety of biochemical and physiological effects. For example, DCMB-NP has been shown to inhibit the growth of various bacteria and fungi. DCMB-NP has also been shown to exhibit antioxidant properties, which may be due to its ability to scavenge free radicals. In addition, DCMB-NP has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DCMB-NP in lab experiments is its ability to inhibit various enzymes. This makes DCMB-NP a potential candidate for the development of new drugs for the treatment of various diseases. However, one limitation of using DCMB-NP in lab experiments is its potential toxicity. DCMB-NP has been shown to exhibit cytotoxic effects on various cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving DCMB-NP. One direction is the development of new drugs for the treatment of Alzheimer's disease, glaucoma, and gastric ulcers based on the inhibitory effects of DCMB-NP on acetylcholinesterase, butyrylcholinesterase, and urease. Another direction is the development of new antibiotics based on the antimicrobial properties of DCMB-NP. Finally, further research is needed to fully understand the mechanism of action of DCMB-NP and its potential toxicity.

Scientific Research Applications

DCMB-NP has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and urease. These inhibitory effects make DCMB-NP a potential candidate for the treatment of various diseases such as Alzheimer's disease, glaucoma, and gastric ulcers. DCMB-NP has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-11(15)6-8(7-12(13)16)14(19)17-9-2-4-10(5-3-9)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTCSMWNCCAPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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